4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Formation of the Triazole Ring: The triazole ring can be formed through the reaction of hydrazine derivatives with appropriate precursors under controlled conditions.
Functional Group Addition: The methylsulfonyl and nitro groups are introduced through specific reactions involving sulfonation and nitration, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases.
Major Products Formed
Oxidation: Corresponding oxides and sulfoxides.
Reduction: Amino derivatives.
Substitution: Various substituted triazole and imidazole derivatives.
Scientific Research Applications
4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An antimicrobial agent with a similar imidazole ring structure.
Tinidazole: Another antimicrobial agent with structural similarities.
Omeprazole: A proton pump inhibitor with a similar triazole ring.
Uniqueness
4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N6O4S |
---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
4-methyl-3-[(2-methyl-5-nitroimidazol-1-yl)methyl]-5-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C9H12N6O4S/c1-6-10-4-8(15(16)17)14(6)5-7-11-12-9(13(7)2)20(3,18)19/h4H,5H2,1-3H3 |
InChI Key |
MYOXRPLOXPQBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(N2C)S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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